2-Bromo-5-fluoro-4-methoxypyridine
Overview
Description
“2-Bromo-5-fluoro-4-methoxypyridine” is a chemical compound with the molecular formula C6H5BrFNO . It has a molecular weight of 206.01 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “2-Bromo-5-fluoro-4-methoxypyridine” and similar compounds often involves palladium-catalyzed reactions . For instance, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Molecular Structure Analysis
The InChI code for “2-Bromo-5-fluoro-4-methoxypyridine” is 1S/C6H5BrFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Chemical Reactions Analysis
“2-Bromo-5-fluoro-4-methoxypyridine” can participate in various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reactions to produce biaryl compounds . It can also be used in palladium-catalyzed α-arylation of esters, leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
“2-Bromo-5-fluoro-4-methoxypyridine” is a solid compound . It has a molecular weight of 206.01 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Bromo-Fluoro-Methoxypyridines
- Bromo-fluoro-methoxypyridines like 2-Bromo-5-fluoro-4-methoxypyridine are valuable in the synthesis of complex molecules. An example is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, a key component in dopamine and serotonin receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Halogen-rich Intermediates
- Compounds like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, derived from similar bromo-fluoro-methoxypyridines, act as halogen-rich intermediates for synthesizing pentasubstituted pyridines. These are crucial in medicinal chemistry research for developing new drugs (Wu, Porter, Frennesson, & Saulnier, 2022).
Pyridine Nucleosides Synthesis
- Bromo-fluoro-methoxypyridines are used in creating pyridine nucleosides related to antiviral and anticancer agents like 5-fluorouracil and 5-fluorocytosine (Nesnow & Heidelberger, 1973; Nesnow & Heidelberger, 1975). These nucleosides are key in designing drugs for various diseases.
Gold Complexes in Cancer Research
- Gold complexes containing bromo-fluoro-methoxypyridine structures, like bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, are studied for their potential in treating resistant ovarian cancer and other malignancies (Gallati et al., 2020).
Development of Fluorophores
- Synthesis of 2-methoxy- and 2-morpholino pyridine compounds, including those derived from bromo-fluoro-methoxypyridines, leads to the development of highly emissive fluorophores. These compounds are significant in materials science and biological imaging applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Safety And Hazards
The compound is classified as having acute toxicity if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
The future directions for “2-Bromo-5-fluoro-4-methoxypyridine” could involve its use in the synthesis of more complex molecules. For instance, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, “2-Bromo-5-fluoro-4-methoxypyridine” could potentially be used in the synthesis of such molecules .
properties
IUPAC Name |
2-bromo-5-fluoro-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALQJBZQRNNIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-4-methoxypyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.